molecular formula C13H16ClNO3 B1325414 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane CAS No. 898768-50-8

7-Chloro-1-(3-nitrophenyl)-1-oxoheptane

Cat. No. B1325414
M. Wt: 269.72 g/mol
InChI Key: ZFRGZZPUGGAEDZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and spectral properties (IR, UV-Vis, NMR, MS).


Scientific Research Applications

1. Spectroscopy and Thermodynamics

A study investigated the equilibria and thermodynamic properties of various compounds, including those structurally similar to 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane. They used nuclear magnetic resonance (NMR) spectroscopy to analyze the equilibria between norcaradienes and cycloheptatrienes, determining the enthalpy and entropy of these conversions (Roberts & Hall, 1971).

2. Conformational Studies in Solution and Solid State

Research on 1-(4-Nitrophenyl)-7-phenylthioheptane and related compounds, which are structurally related to 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane, focused on understanding their conformations in both solution and the solid state. The study found that these compounds assume bent structures in the gas phase due to intramolecular interactions and linear conformations in the solid state (Abramovitch et al., 2000).

3. Reactions with Nitric Acid

A study on the reactions of 3-substituted oxetanes, including 3-(4-nitrophenyl)oxetane, with nitric acid, revealed insights into the reaction mechanisms and products. This research has implications for understanding the behavior of similar compounds like 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane under similar conditions (Hylands & Moodie, 1997).

4. Asymmetric Synthesis Applications

In a study focusing on asymmetric synthesis, 3-Chloro-1-phenyl-1-propanol, a compound with structural similarities to 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane, was used as a chiral intermediate in antidepressant drug synthesis. This highlights potential applications of similar compounds in pharmaceutical synthesis (Choi et al., 2010).

5. Synthesis of Heterocyclic Compounds

Another study demonstrated a method for synthesizing heterocyclic compounds using α-chloro-β-(2-nitrophenyl)propionic acids. This research contributes to the understanding of synthesis processes that could potentially involve 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane or related structures (McCord et al., 1985).

Safety And Hazards

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Future Directions

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Please note that not all compounds will have information available in all these categories. The amount of information available depends on how much research has been done on the compound. If you have a different compound or a more specific question about a particular aspect of a compound’s analysis, feel free to ask!


properties

IUPAC Name

7-chloro-1-(3-nitrophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRGZZPUGGAEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642270
Record name 7-Chloro-1-(3-nitrophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-nitrophenyl)-1-oxoheptane

CAS RN

898768-50-8
Record name 7-Chloro-1-(3-nitrophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-nitrophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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